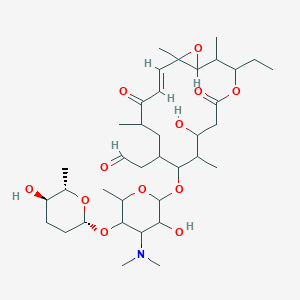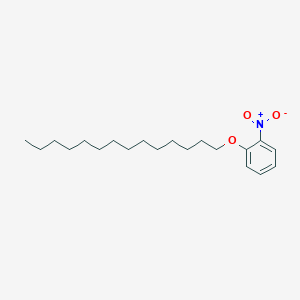![molecular formula C12H9NO2 B058629 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one CAS No. 114044-22-3](/img/structure/B58629.png)
1-(hydroxymethyl)benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenylhydrazines and aldehydes or ketones.
Reaction Conditions: The Fischer indole synthesis is a common method used, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of bromodomain and extra-terminal (BET) proteins.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one involves its interaction with molecular targets such as BET proteins. These proteins recognize acetylated lysine residues on histones, and the compound acts as an inhibitor, preventing the interaction and thereby modulating gene expression . This can lead to anti-inflammatory and anticancer effects by affecting pathways such as NF-κB and NLRP3 signaling .
Comparison with Similar Compounds
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one can be compared with other indole derivatives:
Benzo[cd]indol-2(1H)-one: Lacks the hydroxymethyl group, which may affect its biological activity and solubility.
Pyrrolo[4,3,2-de]quinolin-2(1H)-one: Another heterocyclic compound with similar BET inhibitory activity but different structural features.
Unique Features: The presence of the hydroxymethyl group in this compound provides additional sites for chemical modification, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
1-(hydroxymethyl)benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)15/h1-6,14H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMYWVRSZSMUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
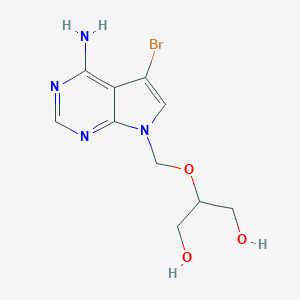
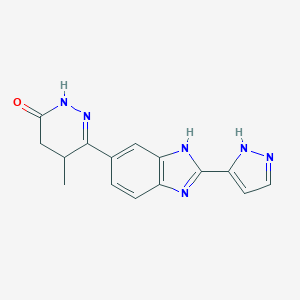
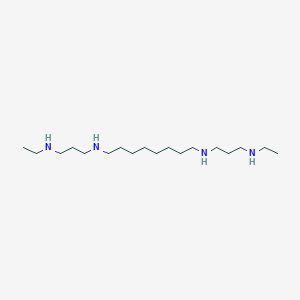
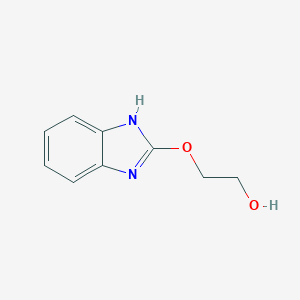
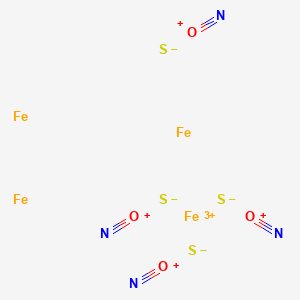
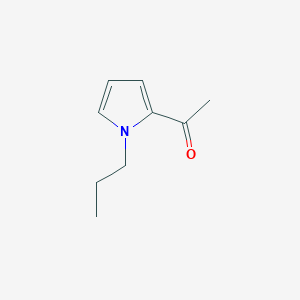
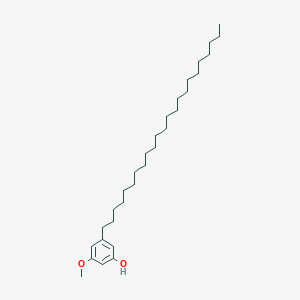
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
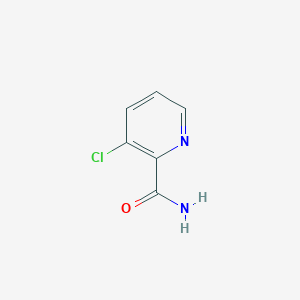
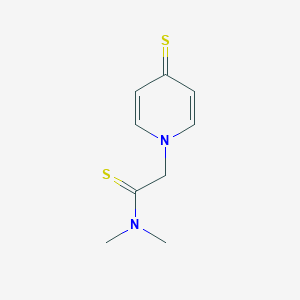
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B58576.png)
